4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole
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Overview
Description
4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and a thiophene ring. The presence of these rings makes it an interesting compound for various applications in medicinal chemistry and material science. The compound is known for its potential therapeutic properties and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-sulfonamide and thiophene-2-sulfonic acid share structural similarities with 4-methyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole.
Pyrazole derivatives: Compounds like 4-methyl-1H-pyrazole and 1-(thiophen-2-ylsulfonyl)-1H-pyrazole are structurally related.
Uniqueness
This compound is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O2S2 |
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Molecular Weight |
228.3 g/mol |
IUPAC Name |
4-methyl-1-thiophen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C8H8N2O2S2/c1-7-5-9-10(6-7)14(11,12)8-3-2-4-13-8/h2-6H,1H3 |
InChI Key |
RRZMXBZLHLUURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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